Superior Recovery Correction and Method Precision Demonstrated in Plasma Bioanalysis
In a validated mass fragmentographic method for quantifying ferulic acid in rabbit and dog plasma, Ferulic Acid-d3 was employed as the internal standard. The use of the deuterated standard enabled a highly accurate and reproducible measurement of the unlabeled analyte [1].
| Evidence Dimension | Method Recovery (Accuracy) of Ferulic Acid from Plasma |
|---|---|
| Target Compound Data | Method utilized Ferulic Acid-d3 as the internal standard. |
| Comparator Or Baseline | Theoretical 100% recovery represents perfect correction for analyte loss and matrix effects. |
| Quantified Difference | Mean recovery of 100.5% with a standard deviation of ±4.5% (n=20). |
| Conditions | Rabbit and dog plasma samples spiked with ferulic acid in the range of 5.0-150.0 ng/mL. Analysis via gas chromatography-mass spectrometry (GC-MS) after derivatization. |
Why This Matters
This near-perfect recovery validates that Ferulic Acid-d3 co-purifies and co-ionizes identically with the native analyte, a critical performance criterion for an internal standard that cannot be met by structural analogs.
- [1] Fujiwara, S., et al. (1982). Mass Fragmentographic Determination of Ferulic Acid in Plasma after Oral Administration of γ-Oryzanol. Chemical and Pharmaceutical Bulletin, 30(3), 973-979. View Source
